molecular formula C8H4ClF2NS B562686 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole CAS No. 110704-22-8

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole

Cat. No.: B562686
CAS No.: 110704-22-8
M. Wt: 219.634
InChI Key: SDWAGGZVXUGGBW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with chloromethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole typically involves the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethylating agents. One common method is the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazole derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities or disruption of cellular processes. The difluoro groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a methyl group instead of difluoro groups.

    2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of a benzothiazole ring.

    2-(Chloromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with a chloromethyl group .

Uniqueness

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for the synthesis of a wide range of biologically active compounds and advanced materials .

Properties

IUPAC Name

2-(chloromethyl)-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWAGGZVXUGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268369
Record name 2-(Chloromethyl)-4,5-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-22-8
Record name 2-(Chloromethyl)-4,5-difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110704-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4,5-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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